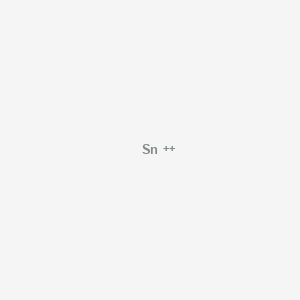

Tin, ion (Sn2+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tin(2+) is a monoatomic dication and a divalent metal cation.

科学的研究の応用

1. Lithium Ion Battery Anodes

Tin (Sn), specifically in the form of Sn2+ ions, is explored for its potential in enhancing the performance of lithium-ion batteries. Researchers have developed methods to mitigate Sn's drastic volume change during lithiation, a significant challenge for its application in battery anodes. Notably, Sn nanowires coated with an Al2O3 layer dispersed in a carbon matrix (Sn-Al2O3-C) have shown promising results, demonstrating enhanced cyclic and rate performance (Fang et al., 2016).

2. Electrochemical Energy Storage

Incorporating Sn2+ ions into hydroxyapatite (HAp) nanospheres has led to advancements in electrochemical energy storage. These modified nanospheres show increased specific capacitance and stable cyclic performance, making Sn2+ ion incorporation a promising avenue for enhancing electrochemical energy storage capabilities (Kurinjinathan et al., 2021).

3. Gas Sensing and Catalysis

Tin oxide (SnO2) is studied extensively for its applications in gas sensing, oxidation catalysis, and as a transparent conductor. The dual valency of Sn, allowing for Sn2+ and Sn4+ states, is key to its suitability in these applications. Specifically, the reversible transformation of Sn surface composition and its effect on surface electronic structure and gas sensing mechanisms are areas of focus (Batzill & Diebold, 2005).

4. Anode Materials for Sodium-Ion Batteries

Research on Sn/C nanocomposites for sodium-ion batteries indicates that Sn, including Sn2+ ions, could be a suitable anode material. The structural integrity and microstructural stability of Sn/C nanocomposites during alloying/dealloying processes suggest their potential as effective anode materials (Datta et al., 2013).

5. Photocatalytic Hydrogen Production

Sn oxides, including the influences of Sn2+ ions, are promising for photocatalytic hydrogen production from water solutions. Adjusting the relative distance of lone pairs induced by Sn2+ ions allows for bandgap engineering in tin oxides, enhancing their effectiveness in photocatalysis (Zhou et al., 2020).

6. Corrosion Inhibition

The anodic behavior of Sn in various solutions, including the role of Sn2+ ions, has implications for corrosion science. Understanding the dissolution processes of Sn2+ and subsequent transformations is crucial for developing effective corrosion inhibitors and enhancing material durability (Rehim et al., 2004).

特性

CAS番号 |

22541-90-8 |

|---|---|

分子式 |

Sn+2 |

分子量 |

118.71 g/mol |

IUPAC名 |

tin(2+) |

InChI |

InChI=1S/Sn/q+2 |

InChIキー |

IUTCEZPPWBHGIX-UHFFFAOYSA-N |

SMILES |

[Sn+2] |

正規SMILES |

[Sn+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-5-[(2Z)-2-[(2-methoxy-4-nitro-5-sulfo-phenyl)diazenyl-(phenylcarbamoyl)methylidene]hydrazinyl]-2-nitro-benzenesulfonic acid](/img/structure/B1206018.png)

![5-[acetyl-[4-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2,3-dihydroxybutyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B1206022.png)

![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)

![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)

![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)

![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)